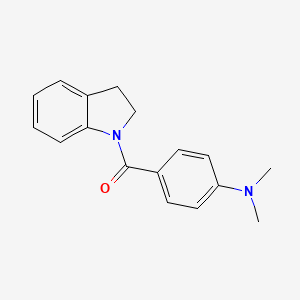

(4-(Dimethylamino)phenyl)(indolin-1-yl)methanone

Description

Properties

IUPAC Name |

2,3-dihydroindol-1-yl-[4-(dimethylamino)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c1-18(2)15-9-7-14(8-10-15)17(20)19-12-11-13-5-3-4-6-16(13)19/h3-10H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGDLQPLWPGCJEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Dimethylamino)phenyl)(indolin-1-yl)methanone typically involves the reaction of 4-(dimethylamino)benzaldehyde with indoline in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

(4-(Dimethylamino)phenyl)(indolin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

Oxidation: Quinones

Reduction: Alcohols

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

(4-(Dimethylamino)phenyl)(indolin-1-yl)methanone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of (4-(Dimethylamino)phenyl)(indolin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Methanone Derivatives

Structural Analogues with Varying Aromatic Substituents

| Compound Name | Substituents | Key Features |

|---|---|---|

| (4-(Dimethylamino)phenyl)(indolin-1-yl)methanone | Indoline, 4-dimethylaminophenyl | Amorphous solid; IR: C=O (1675 cm⁻¹), NH (3361 cm⁻¹); mp 141–143°C |

| 4-Amino-3-(1H-indol-1-yl)phenylmethanone | Indole, 4-hydroxyphenyl | Anti-inflammatory/antifungal activity; ADMET-compliant (oral bioavailability) |

| Bis[4-(dimethylamino)phenyl]methanone | Two 4-dimethylaminophenyl groups | Degradation product of malachite green; non-toxic |

| (4-Phenyl-1H-imidazol-2-yl)(3,4,5-trimethoxyphenyl)methanone | Imidazole, trimethoxyphenyl | HRMS: [M+H]+ 339.1423; HPLC retention: 6.40 min; 95% purity |

Key Observations :

- Electron-Donating Groups: The 4-dimethylamino group in the target compound enhances solubility and electron density, contrasting with hydroxyl or methoxy substituents in analogues like 4-hydroxyphenylmethanone, which prioritize hydrogen bonding .

- Biological Activity: The indoline/indole hybrid structure in the target compound and [4-amino-3-(1H-indol-1-yl)phenyl]methanone derivatives enables interactions with biological targets like ergosterol biosynthesis enzymes, unlike imidazole-based methanones, which show tubulin polymerization inhibition .

Key Observations :

- The target compound’s synthesis via reductive transamidation is more efficient than Fischer indole routes (50% yield) but less scalable than Friedel-Crafts methods .

- Microwave-assisted synthesis (e.g., for (4-(dimethylamino)quinolinyl)(phenyl)methanone) achieves higher yields (71%) but requires specialized equipment .

Physicochemical and Spectroscopic Properties

Key Observations :

- Imidazole-based methanones exhibit higher HPLC purity (99.8%) due to fewer polar functional groups .

Key Observations :

- Imidazole-based methanones show antiproliferative activity at micromolar concentrations, suggesting superior therapeutic windows .

Biological Activity

(4-(Dimethylamino)phenyl)(indolin-1-yl)methanone, also known as compound B2718017, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including cytotoxicity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C17H18N2O

- Molecular Weight : 270.34 g/mol

This compound features a dimethylamino group attached to a phenyl ring and is linked to an indolin moiety through a methanone functional group.

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. The compound has been evaluated for its effectiveness in inhibiting cell growth and inducing apoptosis.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| U-87 MG | 12.5 | Induction of apoptosis via caspase activation |

| MIA PaCa-2 | 10.0 | Inhibition of cell proliferation |

| HeLa | 15.0 | Disruption of mitochondrial membrane potential |

The IC50 values indicate the concentration required to inhibit 50% of cell viability, showcasing the compound's potency against these cancer types.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Protein Disulfide Isomerase (PDI) : Similar compounds have been shown to inhibit PDI, which is crucial for protein folding and stability, thereby affecting cancer cell survival .

- Cell Cycle Arrest : The compound may cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications on the dimethylamino group and variations in the indolin structure can significantly influence its potency and selectivity.

Key Findings from SAR Studies

- Dimethylamino Substitution : Variations in the alkyl groups attached to the nitrogen atom can enhance or reduce cytotoxicity.

- Indolin Modifications : Changes in substituents on the indole ring impact binding affinity to target proteins and overall biological activity.

- Phenyl Ring Variations : Different substituents on the phenyl ring have been shown to modulate the compound's interaction with cellular targets.

Study 1: In Vitro Efficacy Against Glioblastoma

A study focusing on glioblastoma cells demonstrated that this compound effectively reduced cell viability by over 60% at concentrations above 10 μM. The compound was found to activate caspase pathways, leading to apoptosis .

Study 2: Synergistic Effects with Chemotherapeutics

In combination studies with standard chemotherapeutic agents, this compound showed synergistic effects that enhanced overall cytotoxicity against resistant cancer cell lines. This suggests potential for use in combination therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.